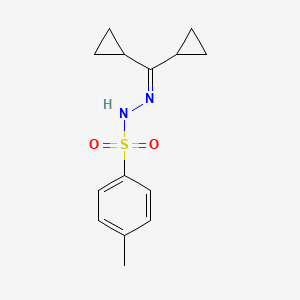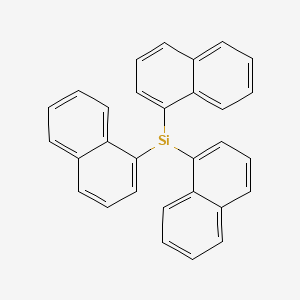
3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile: is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 3 and 4 positions, a p-tolyl group at the 1 position, and a cyano group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-diphenyl-1H-pyrrole with p-tolyl isocyanide in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced nitriles.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, derivatives of this compound may be investigated for their potential biological activity, including antimicrobial, anticancer, or enzyme inhibitory properties.
Industry: The compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, due to its conjugated system and potential electronic properties.
Wirkmechanismus
The mechanism of action for 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and aromatic rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3,4-Diphenyl-1H-pyrrole-2-carbonitrile: Lacks the p-tolyl group, which may affect its reactivity and applications.
3,4-Diphenyl-1-(p-methoxyphenyl)-1H-pyrrole-2-carbonitrile: Contains a methoxy group instead of a methyl group, potentially altering its electronic properties and reactivity.
3,4-Diphenyl-1-(p-chlorophenyl)-1H-pyrrole-2-carbonitrile:
Uniqueness: The presence of the p-tolyl group in 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile imparts unique electronic and steric properties, distinguishing it from other similar compounds
Eigenschaften
CAS-Nummer |
102755-56-6 |
|---|---|
Molekularformel |
C24H18N2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C24H18N2/c1-18-12-14-21(15-13-18)26-17-22(19-8-4-2-5-9-19)24(23(26)16-25)20-10-6-3-7-11-20/h2-15,17H,1H3 |
InChI-Schlüssel |
HXIMTYHPFKFNBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(C(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)





![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)

